Cas no 1904371-60-3 (N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide)

N-2-(6-Fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide is a synthetic heterocyclic compound featuring a benzotriazine core fused with a cyclobutane carboxamide moiety. Its structural design incorporates a fluorine substituent, enhancing its electronic and steric properties for potential applications in medicinal chemistry or materials science. The compound’s rigid cyclobutane ring and benzotriazinone scaffold may contribute to improved binding affinity and metabolic stability, making it a candidate for further pharmacological investigation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound is of interest for researchers exploring novel bioactive molecules or functional materials due to its balanced lipophilicity and potential for selective interactions.
N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide structure
1904371-60-3 structure
Product name:N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide
CAS No:1904371-60-3
MF:C14H15FN4O2
Molecular Weight:290.292906045914
CID:6295852
PubChem ID:92128609

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide
    • 1904371-60-3
    • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide
    • N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
    • F6524-1092
    • AKOS025389900
    • N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
    • インチ: 1S/C14H15FN4O2/c15-10-4-5-12-11(8-10)14(21)19(18-17-12)7-6-16-13(20)9-2-1-3-9/h4-5,8-9H,1-3,6-7H2,(H,16,20)
    • InChIKey: DIEILMRSFCQORF-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(N(CCNC(C1CCC1)=O)N=N2)=O

計算された属性

  • 精确分子量: 290.11790390g/mol
  • 同位素质量: 290.11790390g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 74.1Ų

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6524-1092-20μmol
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6524-1092-10mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
10mg
$118.5 2023-09-08
Life Chemicals
F6524-1092-20mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6524-1092-3mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
3mg
$94.5 2023-09-08
Life Chemicals
F6524-1092-10μmol
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
10μmol
$103.5 2023-09-08
Life Chemicals
F6524-1092-5mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
5mg
$103.5 2023-09-08
Life Chemicals
F6524-1092-2mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
2mg
$88.5 2023-09-08
Life Chemicals
F6524-1092-4mg
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
4mg
$99.0 2023-09-08
Life Chemicals
F6524-1092-2μmol
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
2μmol
$85.5 2023-09-08
Life Chemicals
F6524-1092-5μmol
N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]cyclobutanecarboxamide
1904371-60-3
5μmol
$94.5 2023-09-08

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide 関連文献

N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamideに関する追加情報

Comprehensive Overview of N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide (CAS No. 1904371-60-3)

The compound N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide (CAS No. 1904371-60-3) is a highly specialized heterocyclic molecule with a unique structural framework. Its benzotriazinone core, combined with a cyclobutanecarboxamide moiety, makes it a subject of significant interest in medicinal chemistry and pharmaceutical research. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

One of the most compelling aspects of this compound is its fluorinated aromatic ring, which enhances its bioavailability and metabolic stability. The presence of the 6-fluoro substituent is a strategic design choice, as fluorine atoms are known to improve binding affinity and selectivity in drug-target interactions. This feature aligns with current trends in precision medicine, where researchers aim to develop compounds with minimal off-target effects.

In recent years, the scientific community has shown growing interest in small-molecule therapeutics, and N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide fits well into this category. Its molecular weight and lipophilicity are within the optimal range for oral bioavailability, making it a promising candidate for further preclinical studies. Additionally, its cyclobutane ring introduces conformational rigidity, which can be advantageous in structure-activity relationship (SAR) studies.

The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and purification protocols to ensure high chemical purity. Given the complexity of its structure, researchers often employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization. These analytical methods are critical for verifying the identity and structural integrity of the compound, which is essential for reproducible research.

From a therapeutic perspective, the benzotriazinone scaffold is known to exhibit pharmacological activity in various disease models. For instance, similar compounds have been investigated for their potential in anti-inflammatory and anticancer applications. While N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide is still under investigation, its structural features suggest it could play a role in targeted therapy, a hot topic in modern biomedical research.

Another area of interest is the compound's potential in central nervous system (CNS) drug development. The blood-brain barrier (BBB) permeability of such molecules is a key consideration, and the fluorine atom may enhance this property. This aligns with the increasing demand for neurotherapeutics, as neurological disorders remain a significant unmet medical need.

In summary, N-2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethylcyclobutanecarboxamide (CAS No. 1904371-60-3) represents a fascinating example of modern drug design. Its unique chemical structure, combined with its potential biological activity, makes it a valuable subject for ongoing research. As the scientific community continues to explore its applications, this compound may emerge as a key player in the next generation of therapeutic agents.

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